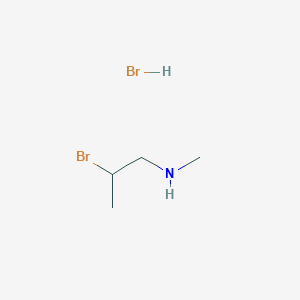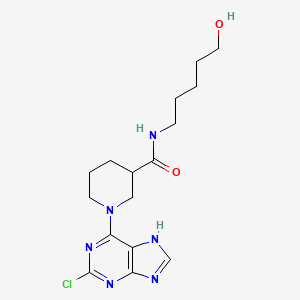
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a thiophene halide with a boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It serves as a building block for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential applications in biology and medicine are still under investigation. It may be used in the development of new drugs or as a tool in biochemical research.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boronic Esters: Compounds similar to (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane but with different substituents.
Thiophene Derivatives: Compounds containing a thiophene ring with various functional groups.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a dioxaborolane ring
Properties
Molecular Formula |
C13H19BO2S |
|---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2S/c1-10(11-7-6-8-17-11)9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b10-9+ |
InChI Key |
WDLYPWXOHWTCBS-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CS2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



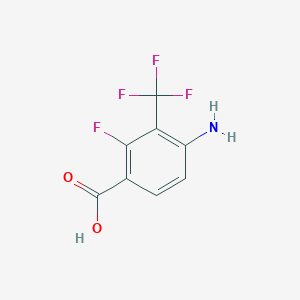
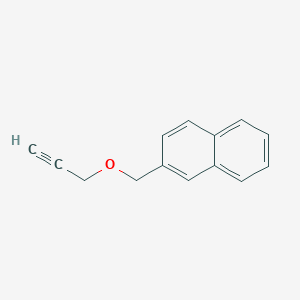
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
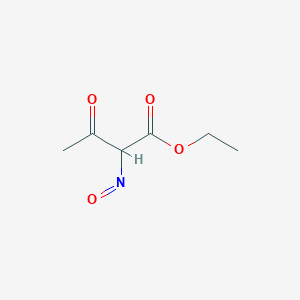
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
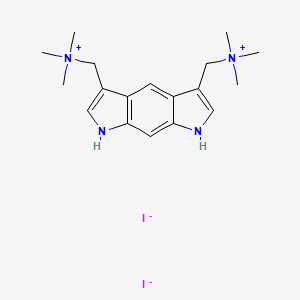
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
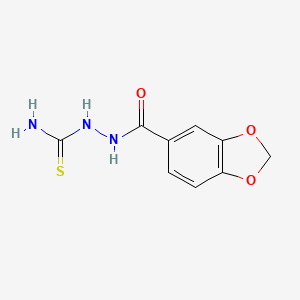
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
